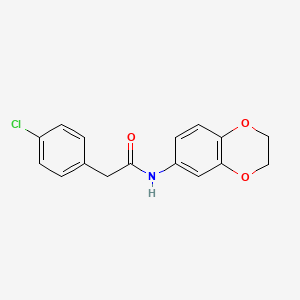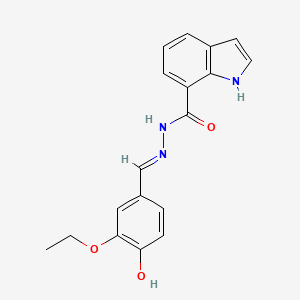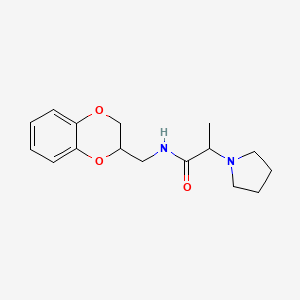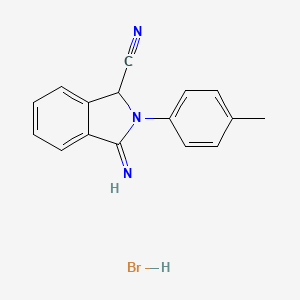
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BDCAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDCAA is a member of the acetamide class of compounds and has a molecular weight of 343.81 g/mol. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood, but studies have suggested that the compound may act through multiple pathways. One proposed mechanism is the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and have been implicated in cancer and inflammation. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to inhibit the activity of HDACs, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has also been shown to have antioxidant properties and can protect cells against oxidative stress.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and its mechanism of action is well-characterized. However, there are also limitations to the use of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in laboratory experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, the compound has not been extensively studied in vivo, which can limit its potential applications in animal models.
未来方向
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of interest is the development of analogs of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases. Further studies are also needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and its potential applications in cancer and inflammation research.
In conclusion, 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research. While there are limitations to the use of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in laboratory experiments, the compound has several advantages and shows promise for use in the development of novel treatments for cancer and inflammatory diseases.
合成方法
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be synthesized through a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography. Other methods of synthesis have also been reported, including the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by amidation with ammonia or amine.
科学研究应用
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, with potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-3-1-11(2-4-12)9-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h1-6,10H,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVXJAIJURIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B6047733.png)

![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![N-(4-methoxyphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6047752.png)

![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6047757.png)
![2-(methylthio)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6047770.png)
![2-hydroxybenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B6047782.png)
![[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6047788.png)
![9-tert-butyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6047792.png)